molecular formula C8H5NO2 B013769 1-Ethynyl-4-nitrobenzene CAS No. 937-31-5

1-Ethynyl-4-nitrobenzene

Cat. No. B013769
CAS RN: 937-31-5
M. Wt: 147.13 g/mol
InChI Key: GAZZTEJDUGESGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Ethynyl-4-nitrobenzene involves diverse methodologies, including the reaction of halonitrobenzenes with ethoxide under phase-transfer catalysts and ultrasound irradiation conditions for the synthesis of ethoxy-nitrobenzene derivatives (Wang & Rajendran, 2007). Another approach includes the nickel(0) complex-mediated synthesis of dibenzopentalenes from 2-bromo-1-ethynylbenzenes, demonstrating the versatility of 1-ethynyl-4-nitrobenzene derivatives in organic synthesis (Kawase et al., 2009).

Molecular Structure Analysis

The molecular structure of 1-Ethynyl-4-nitrobenzene derivatives showcases a variety of crystal systems and intermolecular interactions, including hydrogen bonds and pi-pi interactions. A study on dialkoxy ethynylnitrobenzenes reveals the significant impact of alkoxy chain length on the crystal structure, displaying diversity in crystallization and intermolecular interactions (Oburn & Bosch, 2017).

Chemical Reactions and Properties

Nitrobenzene derivatives, including 1-Ethynyl-4-nitrobenzene, participate in various chemical reactions, underlining their complex photophysics and photochemistry. The study on nitrobenzene highlights the intricate decay paths and the roles of singlet and triplet excited states in its photophysical properties (Giussani & Worth, 2017).

Physical Properties Analysis

The physical properties of 1-Ethynyl-4-nitrobenzene derivatives are influenced by their molecular structure. Investigations into halogen bonds, aromatic pi-pi stacking, and thermal vibrations near the melting point offer insights into the stability and interactions of these compounds at different temperatures (Mossakowska & Wójcik, 2007).

Chemical Properties Analysis

The chemical properties of 1-Ethynyl-4-nitrobenzene and its derivatives, such as reactivity and electron attachment, are central to understanding their potential applications and behaviors in various chemical contexts. Studies on electron attachment to nitrobenzene derivatives reveal the formation of long-lived negative ions, shedding light on the electronic properties and reactivity of these compounds (Asfandiarov et al., 2007).

Scientific Research Applications

  • Ultrasound-assisted liquid-liquid multi-site phase-transfer catalysis has been shown to significantly enhance the preparation of 1-butoxy-4-nitrobenzene, providing a method for synthesizing nitro aromatic ethers (Harikumar & Rajendran, 2014).

  • Nitrobenzene derivatives, such as 1-Ethynyl-4-nitrobenzene, exhibit long-lived negative ions, which dissociate on a microsecond timescale near thermal electron energy. This finding is important for understanding the electron attachment processes in these compounds (Asfandiarov et al., 2007).

  • The interaction of 1-chloro-4-nitrobenzene with sodium glycolate and sodium glycerolate can result in 4-nitrophenyl -hydroxy-ethyl ether. This reaction is significant in the field of organic synthesis (Blanksma & Fohr, 2010).

  • The rearrangement of 1,3-dialkyl-2-nitrobenzenes in trifluoromethanesulphonic acid leads to 4-nitro derivatives. The reaction rate increases with the size of the alkyl group and is first-order with intramolecular reactions (Bullen, Ridd, & Sabek, 1953).

  • The crystal structures of homologous 4,5-dialkoxy-1-ethynyl-2-nitrobenzenes show great diversity, indicating the interplay between intermolecular C-H...O hydrogen bonds and alkyl chain length (Oburn & Bosch, 2017).

  • Electroreduction of 1-ethyl-4-nitrobenzene yields 43% 4-ethyl aniline with a current efficiency of 58% and a peak potential more negative than nitrobenzene, indicating potential applications in electrochemical synthesis (Chen Song, 2005).

  • Zerovalent iron (Fe0) has been found effective in reducing nitrobenzene to aniline in synthetic wastewater, suggesting its application in wastewater treatment (Mantha, Taylor, Biswas, & Bewtra, 2001).

Safety And Hazards

1-Ethynyl-4-nitrobenzene can cause skin and eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

1-ethynyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZZTEJDUGESGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25569-47-5
Record name Benzene, 1-ethynyl-4-nitro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25569-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90239544
Record name Benzene, 1-ethynyl-4-nitro-
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-nitrobenzene

CAS RN

937-31-5
Record name 1-Ethynyl-4-nitrobenzene
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Record name Benzene, 1-ethynyl-4-nitro-
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Record name 937-31-5
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Record name Benzene, 1-ethynyl-4-nitro-
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Record name 1-Ethynyl-4-nitrobenzene
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Synthesis routes and methods

Procedure details

4-Nitrophenyltrimethylsilylacetylene is reacted at ambient temperature for 3 hours with 3 g of potassium carbonate in 300 ml of methanol. The resulting reaction product mixture is poured into 1500 ml of distilled water to precipitate crude 4-nitrophenylacetylene product. The crude product is separated by filtration, washed with water, and dried in a vacuum oven at 50° C. and 1 Torr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
269
Citations
S Stahlová, E Slováková, P Vaňkátová, A Zukal… - European Polymer …, 2015 - Elsevier
… Particularly, the combinations of 4,4′-diethynylbiphenyl with either 1-ethynyl-4-nitrobenzene or 1-ethynyl-4-(hydroxymethyl)benzene provides networks with S BET of up to 459 m 2 /g. …
BA Trofimov, SF Vasilevsky, NK Gusarova… - Mendeleev …, 2008 - kinetics.nsc.ru
… The Sonogashira reaction has been performed using the published results1(b) concerning the coupling between 1-ethynyl4-nitrobenzene and 1-iodoanthra-9,10-quinone in the …
Number of citations: 30 www.kinetics.nsc.ru
FB Madsen, L Yu, AE Daugaard, S Hvilsted, AL Skov - Polymer, 2014 - Elsevier
… obtained for an elastomer prepared with a copolymer with a 1200 g mol −1 dimethylsiloxane spacer unit and 5.6 wt% of the high dielectric permittivity molecule 1-ethynyl-4-nitrobenzene…
Z Yuan, GC Kuang, RJ Clark, L Zhu - Organic letters, 2012 - ACS Publications
… two alkynes (1-ethynyl-4-nitrobenzene and propargyl alcohol) … chelating azido group and 1-ethynyl-4-nitrobenzene, and the … between the reactivities of 1-ethynyl-4-nitrobenzene and 1-…
Number of citations: 88 0-pubs-acs-org.brum.beds.ac.uk
M Cesbron, E Levillain, T Breton… - ACS applied materials & …, 2018 - ACS Publications
… ((4-ethynylphenyl)carbamoyl)ferrocene (ϕ-Fc), synthesized as described in the Supporting Information, was coimmobilized with the commercially available 1-ethynyl-4-nitrobenzene (ϕ-…
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
H Choi, C Kim, KM Park, J Kim, Y Kang, J Ko - Journal of Organometallic …, 2009 - Elsevier
… The reaction of 1 with 1-ethynyl-4-nitrobenzene in the presence of CuI and Et 2 NH afforded the penta-alkynyl substituted corannulene 2 (Scheme 2). All of the spectral data of 2 were …
FB Madsen, AE Daugaard, S Hvilsted… - Smart Materials and …, 2013 - iopscience.iop.org
… In the typical case, 1 (1 g, 3.53 mmol) and 1-ethynyl-4-nitrobenzene (0.67 g, 4.41 mmol) were … The excess 1-ethynyl-4-nitrobenzene was thereafter removed with an azide-functional …
FB Madsen, L Yu, AE Daugaard… - Electroactive …, 2015 - spiedigitallibrary.org
… 1-ethynyl-4-nitrobenzene feed. This could simply be due to inaccuracies when measuring the feed of 1-ethynyl-4-nitrobenzene … by changing the 1-ethynyl-4-nitrobenzene feed and the …
Number of citations: 1 www.spiedigitallibrary.org
FB Madsen, I Dimitrov, AE Daugaard, S Hvilsted… - Polymer …, 2013 - pubs.rsc.org
An azide-containing, trifunctional vinyl cross-linker for silicone networks has been synthesized. The cross-linker has through Cu(I) catalyzed 1,3-cycloaddition been reacted with six …
Number of citations: 90 0-pubs-rsc-org.brum.beds.ac.uk
BA Trofimov, SF Vasilevsky, NK Gusarova… - Mendeleev …, 2008 - Elsevier
… 2 synthesized from tris(Z-styryl)phosphine and PdCl 2 (DMF, 90 C, 15 min, yield 50%) is an active catalyst in the Sonogashira reaction (coupling between 1-ethynyl-4-nitrobenzene and …

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